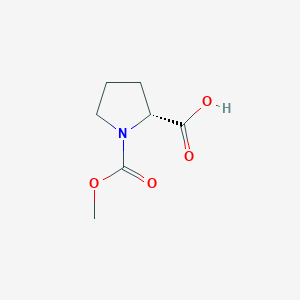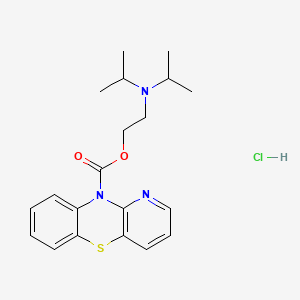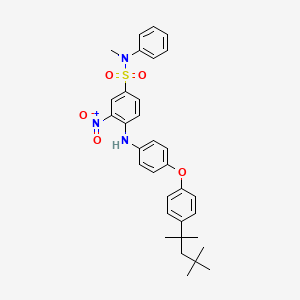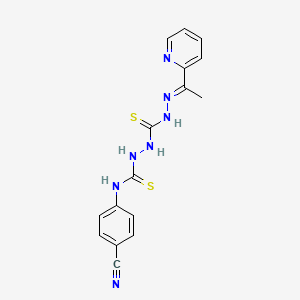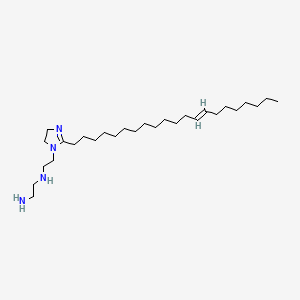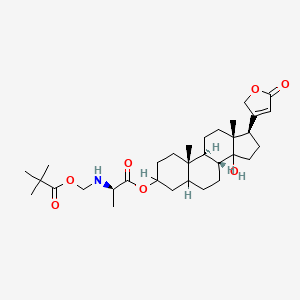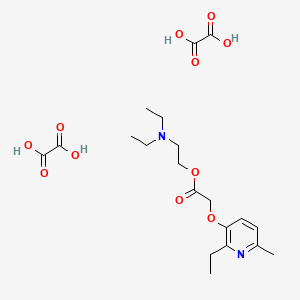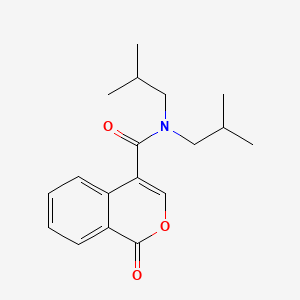
Sodium bis(3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C32H18Cl4CoN6O8S2.Na and a molecular weight of 906.40. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
The synthesis of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxybenzenesulfonamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with cobalt salts in the presence of sodium ions to form the final complex.
Industrial production methods typically involve large-scale reactors and controlled conditions to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a complexing agent in coordination chemistry studies.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Widely used in the dyeing industry for its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The cobalt center plays a crucial role in mediating these interactions, often involving coordination with nitrogen and oxygen atoms in the substrate. This coordination can alter the electronic properties of the substrate, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds include other cobalt-based azo complexes. Compared to these, Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its specific substitution pattern on the naphthyl and benzene rings, which imparts distinct color properties and reactivity. Other similar compounds include:
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]chromate(1-)
- Sodium bis[3-[(5,8-dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamidato(2-)]nickelate(1-)
These comparisons highlight the unique properties and applications of the cobaltate complex.
Properties
CAS No. |
94276-77-4 |
|---|---|
Molecular Formula |
C32H22Cl4CoN6NaO8S2+ |
Molecular Weight |
906.4 g/mol |
IUPAC Name |
sodium;cobalt;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/2C16H11Cl2N3O4S.Co.Na/c2*17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22;;/h2*1-7,22-23H,(H2,19,24,25);;/q;;;+1 |
InChI Key |
RWFDIQWYLFJGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O.[Na+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


